N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant utility in various scientific research domains. Its intricate molecular structure comprises functional groups that contribute to its versatile properties and broad-spectrum applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves several strategic steps:
Formation of the Isoquinoline Core: : This is achieved through the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives.
Functionalization of the Core:
Sulfonylation: : This step involves the reaction of the isoquinoline core with sulfonyl chlorides to introduce the sulfonyl functional group.
Attachment of the Acetamide Moiety: : This is achieved through a nucleophilic substitution reaction where the sulfonyl-ethyl intermediate is reacted with 2-(o-tolyloxy)acetyl chloride under basic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis is typically scaled up using flow chemistry techniques. This allows for greater control over reaction conditions and improves yield and purity. The process involves continuous feeding of reactants through a series of reactors, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of reactions:
Oxidation: : Oxidative cleavage can be induced, leading to the formation of sulfoxides and sulfones.
Reduction: : Hydrogenation reactions can reduce the sulfonyl group to a sulfide.
Substitution: : Electrophilic substitution reactions occur at the isoquinoline core, especially at positions 1 and 3.
Common Reagents and Conditions
Oxidation: : Typically conducted using reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Utilizes hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: : Uses halogenating agents like bromine or iodine in organic solvents under reflux conditions.
Major Products
The major products depend on the reaction conditions. For instance:
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields sulfides.
Substitution: : Leads to halogenated derivatives of the isoquinoline core.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is used across multiple research fields:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Acts as a probe for studying enzyme-substrate interactions.
Medicine: : Potential therapeutic agent for targeting specific biochemical pathways.
Industry: : Used in the development of new materials with unique properties.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. Its sulfonyl group forms hydrogen bonds with active site residues, while the isoquinoline moiety fits into hydrophobic pockets, stabilizing the compound-enzyme complex. The acetamide linkage also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is unique in its structural complexity and versatility. Similar compounds include:
N-(2-(methylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide: : Lacks the isoquinoline core, leading to different reactivity and applications.
N-(2-(benzylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: : Contains a benzyl group instead of the isoquinoline moiety, altering its binding properties and biological activity.
N-(2-(ethylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide: : Simpler structure without the dihydroisoquinoline system, making it less versatile.
Each of these compounds has distinct properties and uses, highlighting the uniqueness of this compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-16-6-4-5-7-19(16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGXSBQISQYQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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